molecular formula C16H13BrO4 B2457242 3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde CAS No. 712348-62-4

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Cat. No.: B2457242
CAS No.: 712348-62-4
M. Wt: 349.18
InChI Key: YTVBHKOHBKHRHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde typically involves several steps. One common synthetic route includes the bromination of 5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-methoxy-4-phenacyloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVBHKOHBKHRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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